molecular formula C11H12Cl3NO B14474996 4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde CAS No. 65611-34-9

4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde

Cat. No.: B14474996
CAS No.: 65611-34-9
M. Wt: 280.6 g/mol
InChI Key: HKSLIEMSMQTDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO. It is known for its use in various chemical and biological applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde typically involves the reaction of N,N-bis(2-chloroethyl)aniline with chlorinating agents. One common method involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled temperature conditions, usually in an ice bath, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is primarily due to the presence of the bis(2-chloroethyl)amino group, which can undergo nucleophilic substitution reactions. The compound can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA synthesis and cell division. This mechanism is similar to that of other nitrogen mustards used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde is unique due to its specific structural features, including the presence of both bis(2-chloroethyl)amino and chlorobenzaldehyde groups.

Properties

CAS No.

65611-34-9

Molecular Formula

C11H12Cl3NO

Molecular Weight

280.6 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-2-chlorobenzaldehyde

InChI

InChI=1S/C11H12Cl3NO/c12-3-5-15(6-4-13)10-2-1-9(8-16)11(14)7-10/h1-2,7-8H,3-6H2

InChI Key

HKSLIEMSMQTDPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCCl)CCCl)Cl)C=O

Origin of Product

United States

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